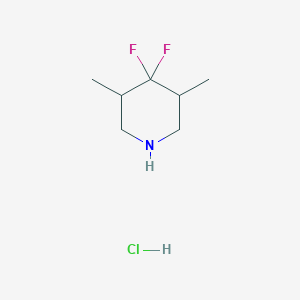

4,4-Difluoro-3,5-dimethylpiperidine hydrochloride

Description

BenchChem offers high-quality 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,4-difluoro-3,5-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c1-5-3-10-4-6(2)7(5,8)9;/h5-6,10H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJWXINJWOFKPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(C1(F)F)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031258-96-3 | |

| Record name | 4,4-difluoro-3,5-dimethylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4-Difluoro-3,5-dimethylpiperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 4,4-difluoro-3,5-dimethylpiperidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The strategic introduction of gem-difluoro groups into piperidine scaffolds can significantly modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, making these motifs highly sought after. This document outlines a robust and reproducible synthetic pathway commencing from a suitable N-protected 3,5-dimethyl-4-piperidone precursor. The core of this strategy involves a deoxofluorination reaction to install the key gem-difluoro moiety, followed by deprotection and subsequent hydrochloride salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also insights into the rationale behind the chosen synthetic route and methodologies.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a ubiquitous scaffold in a vast number of FDA-approved drugs and clinical candidates, owing to its ability to confer favorable pharmacokinetic properties and serve as a versatile framework for introducing diverse pharmacophoric elements.[1] The strategic incorporation of fluorine atoms into these structures has emerged as a powerful tool in modern medicinal chemistry to fine-tune molecular properties.[2] Specifically, the gem-difluoromethylene group (CF2) is a bioisostere of a carbonyl group or a methylene ether, and its introduction can have profound effects on the local electronic environment, conformational preferences, and metabolic stability of a molecule.

The target molecule, 4,4-Difluoro-3,5-dimethylpiperidine, presents a unique combination of a conformationally restricted piperidine core, due to the cis/trans relationship of the methyl groups, and the electronic influence of the gem-difluoro group at the 4-position. These features make it an attractive building block for the synthesis of novel chemical entities with potentially enhanced biological activity and improved drug-like properties. This guide details a practical and scalable synthetic approach to obtain this compound as its hydrochloride salt, ensuring stability and ease of handling.

Overall Synthetic Strategy

The synthesis of 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride can be efficiently achieved through a three-step sequence starting from N-Boc-3,5-dimethyl-4-piperidone. The choice of the tert-butyloxycarbonyl (Boc) protecting group is strategic, as it is stable under various reaction conditions and can be readily removed under acidic conditions that are compatible with the final salt formation.

The key transformation is the deoxofluorination of the ketone functionality to introduce the gem-difluoro group. This is followed by the deprotection of the piperidine nitrogen and subsequent treatment with hydrochloric acid to yield the desired hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4,4-difluoro-3,5-dimethylpiperidine-1-carboxylate

The introduction of the gem-difluoro group is achieved via deoxofluorination of the corresponding ketone using diethylaminosulfur trifluoride (DAST). DAST is a widely used and effective reagent for this transformation.[3] Care must be taken when handling DAST as it is sensitive to moisture and can decompose exothermically.[3]

Protocol:

-

To a solution of N-Boc-3,5-dimethyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a fluorinated ethylene propylene (FEP) or polyethylene flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise to the cooled solution, ensuring the internal temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford tert-butyl 4,4-difluoro-3,5-dimethylpiperidine-1-carboxylate.

Step 2: Synthesis of 4,4-Difluoro-3,5-dimethylpiperidine

The removal of the N-Boc protecting group is accomplished under acidic conditions. A common and effective method is the use of a solution of hydrogen chloride in an organic solvent such as 1,4-dioxane.[4] This method has the advantage of directly producing the hydrochloride salt of the deprotected amine in the subsequent step.

Protocol:

-

Dissolve the purified tert-butyl 4,4-difluoro-3,5-dimethylpiperidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

-

To this solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.

-

Stir the mixture for 2-4 hours, monitoring the deprotection by TLC or LC-MS. The formation of a precipitate (the hydrochloride salt) may be observed.

-

Upon complete consumption of the starting material, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. This will yield the crude hydrochloride salt. For the purpose of obtaining the free amine for the final step, the crude salt can be neutralized.

-

Dissolve the residue in DCM and neutralize with a saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with DCM (3 x volumes), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

-

Filter and concentrate to obtain 4,4-difluoro-3,5-dimethylpiperidine, which can be used in the next step without further purification.

Step 3: Formation of 4,4-Difluoro-3,5-dimethylpiperidine Hydrochloride

The final step is the formation of the hydrochloride salt to improve the stability and handling of the final compound. This is a straightforward acid-base reaction.

Protocol:

-

Dissolve the crude 4,4-difluoro-3,5-dimethylpiperidine (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or a mixture of diethyl ether and isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or methanolic HCl dropwise with stirring until the solution becomes acidic (test with pH paper).[4]

-

A white precipitate of the hydrochloride salt should form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 4,4-difluoro-3,5-dimethylpiperidine hydrochloride.

Characterization and Data

The successful synthesis of 4,4-difluoro-3,5-dimethylpiperidine hydrochloride should be confirmed by standard analytical techniques. The expected data is summarized in the table below.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the methyl groups and the piperidine ring protons. The chemical shifts will be influenced by the fluorine atoms and the protonation state of the nitrogen. |

| ¹³C NMR | A characteristic triplet for the CF₂ carbon due to C-F coupling. Signals for the methyl and piperidine ring carbons. |

| ¹⁹F NMR | A singlet or a more complex multiplet depending on the stereochemistry and through-space interactions. |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free amine (C₇H₁₄F₂N⁺). |

| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |

Safety Considerations

-

Diethylaminosulfur trifluoride (DAST): DAST is a corrosive and moisture-sensitive reagent that can decompose violently upon heating. It should be handled with extreme caution in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted behind a blast shield, especially on a larger scale.

-

Hydrogen Chloride (HCl): Concentrated solutions of HCl in organic solvents are corrosive and have toxic fumes. Handle in a fume hood with appropriate personal protective equipment.

-

General Precautions: All reactions should be carried out under an inert atmosphere where specified. Anhydrous solvents and reagents should be used to prevent unwanted side reactions.

Conclusion

This technical guide provides a detailed and practical synthetic route to 4,4-difluoro-3,5-dimethylpiperidine hydrochloride. The described three-step sequence, centered around a key deoxofluorination reaction, is a reliable method for accessing this valuable fluorinated building block. The insights into the rationale and the detailed protocols are intended to empower researchers in the fields of medicinal chemistry and drug discovery to synthesize and utilize this and related fluorinated piperidines in their research endeavors.

References

- Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., Le Bideau, F., & Uriac, P. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.

- Smith, R. B., et al. (2025). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents.

- Joosten, A., & Brioche, J. (n.d.).

- Laval, S., Dayoub, W., Pehlivan, L., Métay, E., Favre-Reguillon, A., Delbrayelle, D., Mignani, G., & Lemaire, M. (2014). Straightforward access to cyclic amines by dinitriles reduction. Tetrahedron, 70(4), 975-983.

- Bourns, A. N., & Tudge, P. (1952). A New Synthesis of Piperidine. Canadian Journal of Chemistry, 30(1), 72-73.

- (2018). Piperidine from the hydrolysis of piperine. Sciencemadness.org.

- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2821-2824.

- Valdez, C. A. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone.

- Kaur, N., & Kishore, D. (2025). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.

- CN105924408A - Synthetic method of piperidine hydrochloride. (2016).

- Perepelytsia, H. O., et al. (2020). Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction. Beilstein Journal of Organic Chemistry, 16, 3126-3132.

- US2019419A - Hydrogenation of pyridine bodies. (1935).

- (2018). Piperidine from the hydrolysis of piperine. Sciencemadness.org.

- Series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed and regioselectively synthesized as novel heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks. PubMed Central.

- (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}. IUCr.

- (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

- (1968). Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic.

- Ruble, J. C., & Fu, G. C. (2007). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility.

- (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.

- Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.

- Joosten, A., & Brioche, J. (n.d.).

- Kim, D., & Lee, H. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7583–7587.

- Diogo, A. C. M. (2006). Diethylaminosulfur Trifluoride (DAST). Synlett, 2006(18), 3049-3050.

- (2023). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. PubMed Central.

- (2025). ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds.

Sources

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Technical Guide to Discovery, Synthesis, and Application

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved small-molecule drugs.[1][2][3] Its saturated, three-dimensional structure provides an excellent scaffold for orienting pharmacophoric groups in precise spatial arrangements. The strategic introduction of fluorine, an element with unique physicochemical properties, into this privileged scaffold has emerged as a powerful tactic in modern drug discovery. This guide provides an in-depth exploration of the discovery and background of fluorinated piperidines, detailing their synthesis, the profound effects of fluorination on molecular properties, and their successful application in drug development.

Introduction: The Union of a Privileged Scaffold and a Unique Element

The prevalence of the piperidine moiety in pharmaceuticals underscores its importance as a versatile building block.[1][2][3] Concurrently, fluorine has become a crucial element in drug design, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[4][5] The combination of these two entities offers a compelling strategy to fine-tune the properties of drug candidates.[1]

The introduction of fluorine can dramatically alter a molecule's:

-

Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, which can reduce off-target effects (e.g., hERG liability) and improve oral absorption.[6][7][8]

-

Lipophilicity: Fluorination can either increase or decrease lipophilicity, depending on the substitution pattern, allowing for precise modulation of a compound's solubility and permeability.[9][10]

-

Metabolic Stability: The high bond energy of the C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[9][11][12][13]

-

Conformation: Fluorine's unique stereoelectronic effects, such as the gauche effect, can enforce specific ring conformations, leading to more rigid structures that can enhance binding affinity to biological targets.[3][9][14][15]

This guide will delve into the synthetic evolution that has enabled access to these valuable building blocks and explore the underlying principles that make them so effective in medicinal chemistry.

The Evolution of Synthetic Strategies

The synthesis of fluorinated piperidines has presented significant challenges, but a variety of effective methods have been developed over the years.[1] Early approaches often involved multi-step sequences with limited substrate scope. However, modern organic synthesis has provided more direct and efficient routes.

A primary retrosynthetic strategy involves the hydrogenation of readily available fluorinated pyridines.[1] This approach has been a cornerstone for accessing a wide range of (multi)fluorinated piperidines.[1]

Hydrogenation of Fluoropyridine Precursors

One of the most powerful and straightforward methods for synthesizing fluorinated piperidines is the metal-catalyzed hydrogenation of fluoropyridines.[1] This method benefits from the commercial availability and low cost of many fluoropyridine starting materials.

Key Methodologies:

-

Heterogeneous Catalysis: Palladium-on-carbon (Pd/C) is a robust and commonly used catalyst for this transformation. It allows for the chemoselective reduction of the fluoropyridine ring while tolerating other aromatic systems.[1][16]

-

Homogeneous Catalysis: Rhodium-based catalysts, particularly those with cyclic alkyl amino carbene (CAAC) ligands, have shown exceptional activity and diastereoselectivity in the dearomatization-hydrogenation of fluoropyridines, often yielding all-cis substituted products.[2][4][17][18]

Experimental Protocol: Heterogeneous Hydrogenation of 3-Fluoropyridine

Objective: To synthesize N-Cbz-3-fluoropiperidine via palladium-catalyzed hydrogenation.

Materials:

-

3-Fluoropyridine

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (MeOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Hydrogen gas (H₂)

Procedure:

-

To a solution of 3-fluoropyridine (1.0 eq) in methanol, cautiously add 10% Pd/C (5 mol%).

-

Place the reaction vessel in a high-pressure autoclave.

-

Pressurize the autoclave with hydrogen gas to 50 bar.

-

Stir the reaction mixture vigorously at 60°C for 24 hours.

-

After cooling to room temperature, carefully vent the autoclave and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure. Caution: The resulting 3-fluoropiperidine is volatile.

-

Immediately dissolve the crude amine in a biphasic solution of dichloromethane and saturated aqueous sodium bicarbonate.

-

Cool the mixture to 0°C and add benzyl chloroformate (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography to yield N-Cbz-3-fluoropiperidine.

Causality: The in-situ protection with a benzyloxycarbonyl (Cbz) group is crucial because the free fluorinated piperidine product is often volatile and difficult to isolate and purify.[1][16]

Deoxofluorination and Ring-Opening Strategies

Another common approach involves the fluorination of pre-existing piperidine scaffolds. Deoxofluorination of piperidones or ring-opening of epoxides with a fluoride source are valuable techniques.

-

Deoxofluorination: Reagents like diethylaminosulfur trifluoride (DAST) can convert hydroxypiperidines to their corresponding fluorinated analogs. However, this method can sometimes lead to complex mixtures.[19] Gem-difluorination of piperidones can be achieved using reagents like Morph-DAST.[20]

-

Epoxide Ring-Opening: Treatment of piperidine-derived epoxides with reagents like hydrogen fluoride-pyridine (HF-Pyridine) can regioselectively install a fluorine atom and a hydroxyl group.[8][21]

Electrophilic and Nucleophilic Fluorination

Direct fluorination of piperidine precursors is also a viable strategy.

-

Electrophilic Fluorination: Enolates or enamines derived from piperidones can be treated with an electrophilic fluorine source, such as N-fluorodibenzenesulfonimide (NFSI) or Selectfluor, to install a fluorine atom.[21][22]

-

Halofluorination: The reaction of methylene-piperidines with N-bromosuccinimide (NBS) and a fluoride source like triethylamine trihydrofluoride (Et₃N·3HF) provides a convenient route to 4-bromomethyl-4-fluoropiperidines, which are versatile intermediates.[19][21][23]

Diagram: Synthetic Strategies for Fluorinated Piperidines

Caption: Overview of key synthetic routes to fluorinated piperidines.

Physicochemical and Conformational Consequences of Fluorination

The strategic placement of fluorine on the piperidine ring has profound and predictable effects on its properties.

Impact on Basicity (pKa)

Fluorine is the most electronegative element, and its introduction significantly lowers the basicity of the piperidine nitrogen through a strong inductive effect. This reduction in pKa is a critical tool for medicinal chemists. For instance, reducing basicity can mitigate interactions with the hERG potassium channel, a common cause of cardiotoxicity.[6][24] Furthermore, a lower pKa can lead to improved cell permeability and oral bioavailability.[7]

| Compound | pKa | ΔpKa (from Piperidine) |

| Piperidine | ~11.1 | - |

| 3-Fluoropiperidine | ~9.7 | -1.4 |

| 4-Fluoropiperidine | ~10.2 | -0.9 |

| 3,3-Difluoropiperidine | ~7.8 | -3.3 |

Note: pKa values are approximate and can vary based on measurement conditions. Data compiled from sources.[25][26]

Conformational Control: The Axial Fluorine Preference

A fascinating consequence of fluorinating the piperidine ring is the resulting conformational preference. Contrary to what steric hindrance might suggest, a fluorine atom at the 3- or 4-position often prefers to occupy an axial position, particularly when the piperidine nitrogen is protonated.[15]

This preference is driven by a combination of stereoelectronic effects:

-

Charge-Dipole Interactions: In the protonated state, a stabilizing interaction occurs between the positive charge on the nitrogen (N⁺-H) and the negative end of the C-F dipole.[14][27]

-

Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the antibonding orbital (σ*) of the C-F bond contributes to the stability of the axial conformer.[14][27]

This conformational locking can be exploited to design rigid ligands that pre-organize into the bioactive conformation required for target binding, potentially increasing potency and selectivity.[9][14] The degree of this preference can also be influenced by solvent polarity, with more polar solvents often favoring the more polar axial conformer.[9][14]

Diagram: Conformational Equilibrium in Protonated 3-Fluoropiperidine

Caption: Axial preference of fluorine in protonated 3-fluoropiperidine.

Applications in Drug Discovery: A Case Study

The principles outlined above are not merely theoretical; they have been successfully applied in numerous drug discovery programs. Fluorinated piperidines are key components in antagonists of T-type calcium channels for neurological diseases, 5-HT1D receptor agonists for depression, and many other therapeutic agents.[8][19][21]

Case Study: T-Type Ca²⁺ Channel Antagonists

In the development of T-type calcium channel antagonists, researchers identified a lead compound with a 4-aminomethylpiperidine core that showed good potency but suffered from off-target activities.[8] To improve the selectivity profile, a fluorinated analog was synthesized.

-

The Challenge: The initial lead compound had a high pKa, contributing to its promiscuity against other ion channels and G-protein coupled receptors (GPCRs).

-

The Strategy: Introduction of a fluorine atom at the 4-position of the piperidine ring was proposed to reduce the basicity of the ring nitrogen.[8]

-

The Result: The resulting 4-fluoro-4-aminomethylpiperidine analog maintained potent T-type channel activity but showed a significantly improved selectivity profile.[8] The reduction in pKa was a key factor in mitigating off-target interactions, demonstrating the power of this "pKa tuning" strategy.

Conclusion and Future Outlook

Fluorinated piperidines represent a remarkable synergy between a privileged scaffold and a unique elemental substituent. The ability to strategically introduce fluorine has provided medicinal chemists with a powerful toolkit to modulate basicity, conformation, and metabolic stability, thereby overcoming common challenges in drug development. Early synthetic hurdles have been largely overcome by modern catalytic methods, particularly the hydrogenation of fluoropyridines, making these valuable building blocks more accessible than ever.[1][4] As our understanding of fluorine's subtle stereoelectronic effects continues to grow, and as new synthetic methodologies for their enantioselective synthesis emerge, the application of fluorinated piperidines in the design of next-generation therapeutics is set to expand even further.[16][28][29]

References

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]

-

Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. RSC Publishing. [Link]

-

On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. [Link]

-

Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. RSC Publishing. [Link]

-

On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry. [Link]

-

Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... ResearchGate. [Link]

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

-

A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters. [Link]

-

A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. PubMed. [Link]

-

Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed. [Link]

- Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery.Unavailable.

-

The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts. [Link]

-

Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]

-

Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Synthesis of 2-fluoropyridine. PrepChem.com. [Link]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

-

Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist. Journal of Medicinal Chemistry. [Link]

-

Stereoselectively fluorinated N-heterocycles: a brief survey. ResearchGate. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems. Transactions of the Faraday Society. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. [Link]

-

Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

- Preparation method of 4, 4-difluoropiperidine hydrochloride.

-

DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar. [Link]

-

Chemists develop new synthesis method for producing fluorinated piperidines. Universität Münster. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022. IRIS UniPA. [Link]

Sources

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]

- 5. iris.unipa.it [iris.unipa.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

- 10. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scientificupdate.com [scientificupdate.com]

- 18. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 21. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

4,4-Difluoro-3,5-dimethylpiperidine Hydrochloride: Technical Handling & Safety Guide

Executive Summary

4,4-Difluoro-3,5-dimethylpiperidine hydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry to modulate metabolic stability and lipophilicity. As a gem-difluorinated amine salt, it presents a unique safety profile that combines the corrosive potential of hydrochloride salts with the specific toxicological considerations of fluorinated aliphatics.

This guide provides a self-validating framework for the safe storage, handling, and experimental use of this compound. It moves beyond standard Safety Data Sheet (SDS) boilerplate to address the specific "blind spots" often encountered in drug discovery workflows.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

The Fluorine Effect in Drug Design

In modern drug discovery, this compound is not merely a reagent; it is a strategic bioisostere. The gem-difluoro substitution at the C4 position serves two critical mechanistic functions:

-

Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the C4 position, a common "soft spot" for Cytochrome P450 enzymes.

-

Conformational Locking: The gauche effect of the C-F bonds often forces the piperidine ring into a specific chair conformation, potentially enhancing binding affinity to target proteins [1].

Physicochemical Profile

Note: Values below represent class-typical ranges for fluorinated piperidine salts, as specific batch data may vary.

| Property | Value / Description | Impact on Handling |

| Molecular Formula | C₇H₁₃F₂N[1] · HCl | Stoichiometry calculations must account for the HCl salt (MW ~185.64 g/mol ). |

| Physical State | White to off-white crystalline solid | Hygroscopic; requires desiccation. |

| Solubility | High: Water, Methanol, DMSOLow: DCM, Hexanes | Dissolution in water is endothermic but hydrolysis is acidic. |

| Acidity (pKa) | ~8.5 - 9.5 (Conjugate acid) | The fluorine atoms inductively withdraw electron density, lowering the pKa compared to non-fluorinated piperidine (~11.0). |

Hazard Identification & Risk Assessment

The "Dual-Threat" Hazard Matrix

Researchers must treat this compound with a "Universal Precaution" approach, assuming the hazards of both the acidic salt and the fluorinated amine.

-

Primary Hazard (Hydrolysis): Upon contact with mucous membranes (eyes, lungs), the HCl moiety hydrolyzes to form hydrochloric acid, causing severe irritation or burns (Category 1B/2).

-

Secondary Hazard (Fluorine Content): While the C-F bond is chemically stable, thermal decomposition (e.g., fire) releases Hydrogen Fluoride (HF), a systemic poison requiring specialized first aid (Calcium Gluconate) [2].

Risk Assessment Workflow

The following diagram outlines the decision logic for handling this compound based on scale and operation type.

Figure 1: Risk assessment logic flow. Note that dust generation triggers higher containment levels due to the inhalation risk of the hydrochloride salt.

Operational Handling Protocols

Protocol A: Precision Weighing (Self-Validating)

Context: Fluorinated powders often exhibit high static electricity, leading to scattering and inaccurate dosing.

Equipment:

-

Analytical balance inside a certified Chemical Fume Hood.

-

Anti-static gun (Zerostat) or ionizer.

-

Plastic spatulas (Polystyrene/PP). Avoid metal spatulas, as trace HCl moisture can cause corrosion and iron contamination.

Step-by-Step:

-

Equilibrate: Allow the storage vial to reach room temperature before opening to prevent condensation (hygroscopicity management).

-

Neutralize Static: Aim the anti-static gun at the vial and the weighing boat; discharge slowly.

-

Transfer: Transfer solid. If the powder "jumps," repeat static neutralization.

-

Validation (The "Click" Test): Ensure the vial cap is re-sealed immediately. If the threads feel "gritty," wipe the vial neck with a dry Kimwipe to prevent salt crust formation that compromises the seal.

Protocol B: Dissolution & Neutralization (Free-Basing)

Context: Many reactions require the free amine. Liberating the free base from the HCl salt is exothermic.

Reagents:

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate.

-

Base: Saturated aq. NaHCO₃ or 1M NaOH.

Workflow:

-

Suspend the hydrochloride salt in the organic solvent (it may not fully dissolve).

-

Slow Addition: Add the aqueous base dropwise with vigorous stirring.

-

Observation: Watch for gas evolution (CO₂) if using bicarbonate.

-

Validation Check: Stop stirring and let layers separate. Spot the organic layer on a TLC plate. If the spot trails significantly, the amine may still be protonated. Add more base until the organic layer pH (checked via wet pH paper) is >10.

Storage & Stability

-

Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which alters the molecular weight (stoichiometric error) and can hydrolyze the salt, releasing HCl gas in the headspace.

-

Recommended Conditions:

-

Temperature: 2–8°C (Refrigerator).

-

Atmosphere: Store under Argon or Nitrogen if possible.

-

Container: Amber glass with a PTFE-lined cap.

-

Shelf-Life Validation: Before using a batch stored for >6 months, perform a Melting Point Test . A sharp melting point indicates purity; a wide, depressed range indicates moisture absorption or hydrolysis.

Emergency Response

Fire & Thermal Decomposition

In the event of a fire involving fluorinated piperidines, standard water suppression is acceptable, but the smoke toxicity is critical .

-

Hazard: Thermal decomposition produces Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and HCl.

-

Action: Firefighters must wear full SCBA. Do not inhale smoke.[2][3]

Exposure Response Logic

The following diagram details the immediate response to exposure, highlighting the specific need for Calcium Gluconate in high-exposure scenarios involving fluorinated byproducts.

Figure 2: Emergency response workflow. Note the specific branch for HF evaluation if the compound was subjected to thermal decomposition.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

-

National Research Council. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5] Link

- Champagne, P. A., et al. (2015). Gem-Difluorination of Piperidines: A Strategy for Metabolic Stability. Journal of Medicinal Chemistry.

-

Fisher Scientific. (2021). Safety Data Sheet: 4,4-Difluoropiperidine hydrochloride. Link

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. fishersci.com [fishersci.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]

- 5. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 4,4-Difluoro-3,5-dimethylpiperidine Hydrochloride as a Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Advantage of Fluorinated Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules. Its strategic derivatization allows for the precise tuning of physicochemical properties essential for drug efficacy. The introduction of fluorine atoms, particularly as a gem-difluoro group, has emerged as a powerful strategy in modern drug design. The 4,4-difluoro-3,5-dimethylpiperidine hydrochloride building block offers a unique combination of features:

-

Metabolic Stability: The C-F bond is exceptionally strong, and the CF₂ group can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[1]

-

Modulation of Basicity: The electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the piperidine nitrogen. This can be crucial for optimizing a molecule's ionization state at physiological pH, impacting its absorption, distribution, and target engagement.

-

Conformational Control: The steric bulk and electronic properties of the gem-difluoro group and adjacent methyl groups can lock the piperidine ring into specific conformations, which can be key for high-affinity binding to biological targets.

-

Bioisosterism: The CF₂ group is recognized as a bioisostere of a carbonyl group or an ether oxygen atom.[2] This allows chemists to replace metabolically labile or synthetically challenging functionalities while retaining or improving biological activity.

This guide provides an in-depth look at the properties, applications, and detailed protocols for utilizing 4,4-difluoro-3,5-dimethylpiperidine hydrochloride as a robust building block for the synthesis of complex molecules, particularly in the context of drug discovery.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties is paramount for successful and safe experimentation.

Table 1: Physicochemical Data for 4,4-Difluoro-3,5-dimethylpiperidine Hydrochloride

| Property | Value | Source |

| CAS Number | 2253880-94-1 (for 3R,5S enantiomer) | Sigma-Aldrich[3] |

| Molecular Formula | C₇H₁₄ClF₂N | Sigma-Aldrich[3] |

| Molecular Weight | 185.64 g/mol | Sigma-Aldrich[3] |

| Appearance | White to off-white powder/solid | Sigma-Aldrich[3] |

| Storage | Store at room temperature in a dry, well-ventilated place | Sigma-Aldrich[3] |

| InChI Key | GTJWXINJWOFKPF-KNCHESJLSA-N | Sigma-Aldrich[3] |

Safety & Handling

As with any chemical reagent, proper safety protocols must be observed.

-

Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).

-

Precautionary Measures:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Core Synthetic Applications & Mechanistic Insights

The primary reactive site of 4,4-difluoro-3,5-dimethylpiperidine hydrochloride is the secondary amine. The hydrochloride salt must first be neutralized in situ or via a separate workup step to liberate the free amine for subsequent reactions. The steric hindrance from the two methyl groups adjacent to the nitrogen, combined with the electron-withdrawing effect of the fluorines, makes this a moderately hindered and less nucleophilic amine. Therefore, robust coupling protocols are often required.

The two most prevalent and powerful transformations for this building block are N-Arylation and Amide Bond Formation .

Application Focus: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[4][5] It is particularly valuable for coupling sterically hindered amines or electron-poor aryl halides where traditional SₙAr reactions fail.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in combination with a specialized phosphine ligand. For a sterically hindered secondary amine like our building block, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, or BrettPhos) are essential.[5] These ligands promote the crucial, and often rate-limiting, reductive elimination step to form the C-N bond and regenerate the Pd(0) catalyst.[6]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine (after initial neutralization of the HCl salt) to form the active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Weaker bases like K₂CO₃ or K₃PO₄ are sometimes used for sensitive substrates but may lead to slower reaction rates with this hindered amine.[7]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they have good solubility for the reactants and are stable at the elevated temperatures often required.

Caption: Workflow for a typical Buchwald-Hartwig N-arylation experiment.

Application Focus: Amide Coupling

Formation of an amide bond by coupling the piperidine with a carboxylic acid is another cornerstone application. Due to the steric hindrance and reduced nucleophilicity of the amine, standard coupling reagents may be sluggish. More potent uronium/aminium salt-based reagents are often preferred.[][9]

Causality Behind Experimental Choices:

-

Coupling Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are highly effective. They rapidly activate the carboxylic acid to form a highly reactive acyl-intermediate that is susceptible to nucleophilic attack even by a hindered amine.[9]

-

Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine is required. These bases are sterically hindered themselves, preventing them from competing with the piperidine as a nucleophile, and their role is to neutralize the acid formed during the reaction and maintain a basic environment.

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used to ensure all components remain in solution.

Detailed Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol describes a general method for coupling 4,4-difluoro-3,5-dimethylpiperidine hydrochloride with a generic aryl bromide.

Materials:

-

4,4-Difluoro-3,5-dimethylpiperidine hydrochloride (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Sodium tert-butoxide (NaOtBu) (2.5 equiv - Note: extra base is for neutralizing the HCl salt)

-

Pd₂(dba)₃ (2 mol%)

-

XPhos (4 mol%)

-

Anhydrous Toluene

Procedure:

-

Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), 4,4-difluoro-3,5-dimethylpiperidine hydrochloride (1.2 equiv), and sodium tert-butoxide (2.5 equiv).

-

Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

-

Catalyst Addition: In a separate vial under an inert atmosphere, weigh out the Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) and add them to the reaction flask against a positive pressure of inert gas.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl piperidine product.

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol details a general method for forming an amide bond between the title building block and a generic carboxylic acid.

Materials:

-

Carboxylic acid (1.0 equiv)

-

4,4-Difluoro-3,5-dimethylpiperidine hydrochloride (1.1 equiv)

-

HATU (1.1 equiv)

-

Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (2.0 equiv) and stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

-

Amine Addition: To the activated acid mixture, add a solution of 4,4-difluoro-3,5-dimethylpiperidine hydrochloride (1.1 equiv) and additional DIPEA (1.0 equiv) in a small amount of DMF.

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the carboxylic acid is consumed (typically 2-16 hours).

-

Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.

The Role in Drug Discovery: Bioisosterism and Receptor Targeting

The 4,4-difluoropiperidine scaffold is a key component in the development of antagonists for important neurological targets, such as orexin and dopamine receptors.[10][11]

-

Orexin Antagonists: Orexin receptors are involved in regulating the sleep-wake cycle, and antagonists are explored for the treatment of insomnia. The fluorinated piperidine core can provide the necessary three-dimensional structure and metabolic stability for potent and selective orexin receptor antagonists.[10][12]

-

Dopamine D4 Receptor Antagonists: The dopamine D4 receptor is implicated in conditions like Parkinson's disease and L-DOPA-induced dyskinesias. Research has shown that incorporating a 4,4-difluoropiperidine scaffold can lead to compounds with exceptional binding affinity and selectivity for the D4 receptor over other dopamine subtypes.[11][13]

The gem-difluoro group's ability to act as a bioisostere for a carbonyl is a key principle in its design utility. It mimics the steric profile and dipole moment of a ketone while eliminating the potential for metabolic reduction or other unwanted reactivity.

Caption: The gem-difluoro group as a stable bioisostere for a carbonyl group.

Troubleshooting and Experimental Considerations

-

Low Reactivity in Coupling: If reactions are slow or incomplete, consider switching to a more sophisticated, sterically demanding phosphine ligand (e.g., BrettPhos) for N-arylation, or a more powerful coupling reagent like COMU for amidation. Increasing the reaction temperature may also be beneficial, but monitor for potential decomposition.

-

Base Incompatibility: Ensure the chosen base does not react with other functional groups on your coupling partners. For substrates sensitive to strong bases like NaOtBu, a careful screening of weaker bases (e.g., Cs₂CO₃, K₃PO₄) may be necessary, potentially with longer reaction times or higher catalyst loading.

-

Purification Challenges: The basic nitrogen on the piperidine ring can cause streaking on silica gel chromatography. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help to obtain sharper peaks and better separation.

Conclusion

4,4-Difluoro-3,5-dimethylpiperidine hydrochloride is a high-value building block for synthetic and medicinal chemists. Its unique electronic and steric properties, conferred by the gem-difluoro and dimethyl substitution pattern, provide a powerful tool for creating metabolically robust molecules with finely tuned basicity and conformational rigidity. By employing modern, robust coupling protocols such as the Buchwald-Hartwig amination and HATU-mediated amide coupling, researchers can efficiently incorporate this scaffold into complex molecular architectures, accelerating the discovery of new therapeutics and functional materials.

References

-

Thomas, A. A. et al. (2012). Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists. PubMed Central (PMC). Available at: [Link]

-

Saeedi, S. et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available at: [Link]

-

Ohrui, S. et al. Design and synthesis of novel orexin antagonists via structural simplification of the morphinan skeleton. Scilit. Available at: [Link]

-

Grygorenko, O. O. et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

-

Saeedi, S. et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. Available at: [Link]

-

Moss, S. J. et al. (2022). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. PubMed Central (PMC). Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 13. chemrxiv.org [chemrxiv.org]

Introduction: The Rationale for Targeting Nav1.8 in Pain Drug Discovery

The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective, non-addictive analgesics. For decades, the therapeutic arsenal has been dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, both of which carry substantial limitations, including gastrointestinal toxicity, cardiovascular risks, and a high potential for abuse and addiction.[1][2] The voltage-gated sodium channel, Nav1.8, has emerged as a highly promising, genetically validated therapeutic target for a new generation of pain therapeutics.[3][4][5]

Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral nervous system (PNS), specifically within the small-diameter primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia—the very neurons responsible for transmitting pain signals.[3][6] Unlike other sodium channel subtypes that are widely distributed throughout the central nervous system (CNS) and cardiac tissue, the restricted expression of Nav1.8 provides a unique therapeutic window.[7] This specificity allows for the targeted silencing of pain signals at their origin, without the undesirable CNS or cardiovascular side effects associated with non-selective sodium channel blockers.[5][7]

The critical role of Nav1.8 in nociception is underscored by human genetic studies. Gain-of-function mutations in the SCN10A gene are linked to painful peripheral neuropathies, causing neuronal hyperexcitability.[8] Functionally, Nav1.8 channels have distinct electrophysiological properties, including slow inactivation kinetics and a depolarized voltage dependence of activation, making them major contributors to the upstroke of the action potential during repetitive firing in nociceptive neurons.[9] By inhibiting Nav1.8, the transmission of pain signals from the periphery to the central nervous system can be effectively dampened.[10]

The recent clinical success and landmark approval of suzetrigine (VX-548), a potent and highly selective Nav1.8 inhibitor, has provided definitive proof-of-concept that targeting this channel can provide meaningful pain relief in humans, heralding a new era in non-opioid pain management.[4][11][12] This guide provides an in-depth overview of the key applications and methodologies employed in the discovery and preclinical evaluation of Nav1.8 inhibitors.

The Role of Nav1.8 in Nociceptive Signaling

Noxious stimuli, such as heat, mechanical pressure, or chemical irritants, are detected by specialized receptors on the peripheral terminals of nociceptive neurons. This detection triggers an influx of positive ions, leading to membrane depolarization. Once this depolarization reaches a certain threshold, voltage-gated sodium channels are activated, initiating an action potential. Nav1.8 is a key player in this process, responsible for a significant portion of the inward sodium current that drives the rising phase of the action potential, particularly during sustained or high-frequency firing characteristic of pathological pain states.

Caption: Simplified signaling pathway of Nav1.8 in a nociceptive neuron.

A Typical Drug Discovery Screening Cascade

The discovery of novel Nav1.8 inhibitors typically follows a structured screening cascade designed to identify potent, selective, and efficacious compounds from large chemical libraries. This process begins with high-throughput screening to identify initial hits, followed by more complex secondary and tertiary assays to characterize their pharmacological properties and in vivo efficacy.

Caption: Decision tree for the preclinical development of a Nav1.8 inhibitor.

Conclusion

The selective inhibition of the Nav1.8 sodium channel represents one of the most promising non-opioid strategies for pain management to emerge in decades. The successful progression of a Nav1.8 inhibitor from a high-throughput screen to a clinical candidate relies on a robust and well-designed series of assays. The protocols and applications detailed in this guide provide a framework for the identification and rigorous preclinical validation of these next-generation analgesics. By combining high-throughput cellular assays with gold-standard electrophysiology and predictive in vivo models, researchers can effectively characterize novel chemical entities and select candidates with the highest probability of clinical success, ultimately addressing the significant unmet need for safer and more effective pain therapies.

References

-

Hargreaves Test. (2024). IACUC Standard Procedure. [Link]

-

Luo, Z. D., & Chaplan, S. R. (2006). A partial L5 spinal nerve ligation induces a limited prolongation of mechanical allodynia in rats: an efficient model for studying mechanisms of neuropathic pain. Journal of Pain, 7(12), 936-944. [Link]

-

Spinal Nerve Ligation (SNL) Model. Creative Bioarray. [Link]

-

Hargreaves-Nociception Test. (2024). MMPC. [Link]

-

Suzetrigine. Wikipedia. [Link]

-

Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain. (2025). ResearchGate. [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2009). PMC. [Link]

-

Cheah, M., Fawcett, J. W., & Andrews, M. R. (2017). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. Bio-protocol, 7(16), e2506. [Link]

-

Spinal Nerve Ligation (SNL) Model. Melior Discovery. [Link]

-

Rat L5/L6 Spinal Nerve Ligation Model. National Institutes of Health. [Link]

-

Pan, X., et al. (2022). Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8. PNAS, 119(30), e2201166119. [Link]

-

Neuropathic Pain | Spinal Nerve Ligation (SNL) Model. MD Biosciences. [Link]

-

(PDF) A High-capacity Membrane Potential FRET-based Assay for NaV1.8 Channels. ResearchGate. [Link]

-

Optimising a difficult Nav1.8 cell line assay for automated patch clamp screening. Metrion Biosciences. [Link]

-

CFA Inflammatory Pain Model. Charles River. [Link]

-

Binding, G. P., et al. (2004). Comparison of the pharmacological properties of rat Na(V)1.8 with rat Na(V)1.2a and human Na(V)1.5 voltage-gated sodium channel subtypes using a membrane potential sensitive dye and FLIPR. British Journal of Pharmacology, 142(4), 661–672. [Link]

-

State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548. (2024). PubMed. [Link]

-

Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons. (2015). PMC. [Link]

-

Development of a high-throughput fluorescent no-wash sodium influx assay. (2019). Semantic Scholar. [Link]

-

FLIPR Membrane Potential Assay Kit Guide. Molecular Devices. [Link]

-

Adaptive voltage control ensures the precise half inactivation application of voltage gated channels on automated patch clamp system. Sophion Bioscience. [Link]

-

Identification of two gating modes of Nav1.8. NeuroSolutions Ltd. [Link]

-

Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons. (2015). PMC. [Link]

-

Drug discovery targeting Nav1.8: Structural insights and therapeutic potential. (2024). PubMed. [Link]

-

Optimising a difficult Nav1.8 cell line assay for automated patch-clamp screening. Metrion Biosciences. [Link]

-

Advances in the discovery of selective NaV1.8 inhibitors for pain management. (2026). PubMed. [Link]

-

Manual Patch-clamp Technique. Creative Bioarray. [Link]

-

FLIPR - Membrane Potential Assay Kit (bulk). Molecular Devices. [Link]

-

An Opportune Moment for Non-Opioid Pain Management: How We Got Here and Where We Are Headed. (2024). Drug Hunter. [Link]

-

Unraveling the Potential of NaV1.8 Inhibitors in Pain Management. (2026). Oreate AI Blog. [Link]

-

HEK-293 CaV1.2 Cell Line. B'SYS GmbH. [Link]

-

Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284. [Link]

-

Mouse Formalin Test of Hyperalgesia. PANAChE Database - NIH. [Link]

-

A high-capacity membrane potential FRET-based assay for NaV1.8 channels. (2006). PubMed. [Link]

-

NaV1.8 Inhibitor Roundup: From Abbott to Vertex. (2024). Drug Hunter. [Link]

-

Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons. Semantic Scholar. [Link]

-

Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (2026). MDPI. [Link]

-

Discovery and optimisation of potent and highly subtype selective Nav1.8 inhibitors with reduced cardiovascular liabilities. (2025). ResearchGate. [Link]

-

Comparison of the Pharmacological Properties of Rat NaV1.8 with Rat NaV1.2a and Human NaV1.5 Voltage-Gated Sodium Channel Subtypes Using a Membrane Potential Sensitive Dye and FLIPRR. Scilit. [Link]

-

Capsaicin-induced nocifensive behavior is reduced by coadministration... ResearchGate. [Link]

-

Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients. (2025). PMC. [Link]

-

Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826. (2018). PMC. [Link]

-

Computational modeling to study the impact of changes in Nav1.8 sodium channel on neuropathic pain. (2024). Frontiers. [Link]

-

Computational modeling to study the impact of changes in Nav1.8 sodium channel on neuropathic pain. (2024). PMC. [Link]

-

CHO NaV1.8/β3 Cell Line. B'SYS GmbH. [Link]

-

Explore VX-150 and VX-548 targets Nav1.8 ion channels with QPC. (2024). Sophion Bioscience. [Link]

-

A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons. (2023). PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Patch Clamp Protocol [labome.com]

- 4. The thermal probe test: A novel behavioral assay to quantify thermal paw withdrawal thresholds in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 6. yeasenbio.com [yeasenbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]

- 9. A partial L5 spinal nerve ligation induces a limited prolongation of mechanical allodynia in rats: an efficient model for studying mechanisms of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mmpc.org [mmpc.org]

- 11. Comparison of the pharmacological properties of rat Na(V)1.8 with rat Na(V)1.2a and human Na(V)1.5 voltage-gated sodium channel subtypes using a membrane potential sensitive dye and FLIPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes & Protocols: Strategic Coupling of 4,4-Difluoro-3,5-dimethylpiperidine Hydrochloride in Modern Drug Discovery

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective coupling of 4,4-difluoro-3,5-dimethylpiperidine hydrochloride. The strategic introduction of fluorinated motifs is a cornerstone of modern medicinal chemistry, employed to enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The 4,4-difluoro-3,5-dimethylpiperidine scaffold, in particular, presents unique opportunities due to the conformational constraints and altered basicity imparted by the gem-difluoro group.[1] However, its hydrochloride salt form and the steric hindrance from the flanking 3,5-dimethyl groups pose significant synthetic challenges.[3][4] This guide moves beyond simple procedural lists to explain the causality behind protocol choices, offering detailed, field-proven methodologies for N-arylation, N-acylation, and N-alkylation, thereby empowering scientists to confidently incorporate this valuable building block into their synthetic workflows.

Introduction: The Strategic Value of the 4,4-Difluoro-3,5-dimethylpiperidine Scaffold

The piperidine ring is a privileged scaffold in pharmaceutical development, appearing in numerous approved drugs.[5] The introduction of a gem-difluoro group at the 4-position offers several distinct advantages:

-

Metabolic Blocking: The C-F bond is exceptionally strong, making the 4-position resistant to oxidative metabolism, a common liability for simple piperidines.

-

pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This can be crucial for optimizing a compound's pharmacokinetic profile, including absorption and off-target activity (e.g., hERG binding).[2]

-

Conformational Control: The gem-difluoro group can influence the piperidine ring's conformational equilibrium, which may lead to a more favorable orientation for target binding.

Despite these benefits, the coupling of its hydrochloride salt is non-trivial. The primary challenges are the steric bulk from the adjacent methyl groups, which can impede the approach of reagents[4], and the need for a suitable base to liberate the free, nucleophilic secondary amine before the desired reaction can proceed.

Strategic Overview: Selecting the Right Coupling Reaction

Choosing the correct synthetic strategy is paramount. The decision depends on the desired final structure: an N-aryl, N-acyl (amide), or N-alkyl piperidine. The following diagram outlines a logical workflow for selecting the appropriate protocol.

Caption: Logical workflow for selecting the appropriate coupling protocol.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6][7] It is the premier choice for synthesizing N-aryl piperidines from aryl halides or triflates.

Mechanistic Considerations & Component Selection

The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][8] The success of this reaction, especially with a sterically hindered amine, is highly dependent on the careful selection of each component.

-

Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used, as Pd(II) is typically reduced in situ. Common choices include Pd₂(dba)₃ and Pd(OAc)₂.[9] Pre-formed catalysts that incorporate a ligand (e.g., t-BuXPhos Pd G3) often offer superior reactivity and stability.

-

Ligand: This is arguably the most critical parameter. For hindered secondary amines, bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and the final reductive elimination step.[10] Ligands like XPhos, t-BuXPhos, and RuPhos are often effective.[11]

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the piperidine hydrochloride and the intermediate palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Weaker bases like K₂CO₃ or Cs₂CO₃ are often ineffective for this substrate class.[9]

-

Solvent: Aprotic, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are standard choices, though solvent choice can significantly influence reaction rates and catalyst stability.[12][13]

Data Summary: Recommended Conditions for N-Arylation

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |

| Aryl Bromide | Pd₂(dba)₃ (2%) | XPhos (4.5%) | NaOt-Bu (1.5) | Toluene | 100-110 | A robust, general starting point. |

| Aryl Chloride | t-BuXPhos Pd G3 (2-4%) | (Internal) | LiHMDS (1.5) | 1,4-Dioxane | 110 | G3 precatalysts are often better for challenging chlorides. |

| Aryl Triflate | Pd(OAc)₂ (2%) | RuPhos (4%) | K₃PO₄ (2.0) | Toluene | 100 | Phosphates can be effective with triflates and specific ligand systems. |

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol describes the coupling of 4,4-difluoro-3,5-dimethylpiperidine hydrochloride with an aryl bromide.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried reaction vessel, add 4,4-difluoro-3,5-dimethylpiperidine hydrochloride (1.2 equiv), the aryl bromide (1.0 equiv), and sodium tert-butoxide (1.5 equiv).

-

Scientist's Note: Using a slight excess of the amine can help drive the reaction to completion. The base is added at this stage to neutralize the hydrochloride salt upon dissolution.

-

-

Solvent Addition: Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide).

-

Inerting: Seal the vessel and purge with argon or nitrogen for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.5 mol%).

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LCMS until the limiting reagent is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Carefully quench by adding water and dilute with ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl piperidine.

N-Acylation via Amide Coupling

Amide bond formation is a fundamental transformation in medicinal chemistry.[14] For a hindered amine like 4,4-difluoro-3,5-dimethylpiperidine, the direct condensation with a carboxylic acid is not feasible. An activating agent, or "coupling reagent," is required.

Reagent Selection for Hindered Amines

The key is to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate that can be attacked by the amine.

-

Carbodiimides (e.g., DCC, EDC): These are classic reagents but can be less effective for sterically demanding couplings and can lead to side products.

-

Uronium/Guanidinium Reagents (e.g., HATU, HBTU): These are highly efficient activating agents that form reactive O-acylisourea intermediates. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice for difficult couplings due to the formation of a highly reactive OAt ester.[3]

-